{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}hydrazine
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Overview
Description
{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}hydrazine is a heterocyclic compound that features a bicyclic structure composed of a cyclopentane ring fused to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}hydrazine typically involves the reaction of cyclopentane derivatives with pyrimidine precursors under specific conditions. One common method involves the cyclization of a hydrazine derivative with a suitable cyclopentane precursor in the presence of a catalyst. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}hydrazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives with different functional groups.
Substitution: The hydrazine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}hydrazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of {5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}hydrazine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of the interaction .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,3-d]pyrimidine: Another bicyclic compound with similar structural features.
Pyrimido[4,5-d]pyrimidine: Shares the pyrimidine ring but differs in the fused ring system.
Uniqueness
{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}hydrazine is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
299441-29-5 |
---|---|
Molecular Formula |
C7H10N4 |
Molecular Weight |
150.18 g/mol |
IUPAC Name |
6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ylhydrazine |
InChI |
InChI=1S/C7H10N4/c8-11-7-5-2-1-3-6(5)9-4-10-7/h4H,1-3,8H2,(H,9,10,11) |
InChI Key |
AOGJNYYOBSGSRA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)N=CN=C2NN |
Purity |
95 |
Origin of Product |
United States |
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